tert-Butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,3a,4,8b-tetrahydroindeno[1,2-b]pyrrole-1(2H)-carboxylate
Description
This compound is a boronic ester-functionalized indeno-pyrrole derivative, characterized by a fused bicyclic scaffold (indeno[1,2-b]pyrrole) and a pinacol boronate group. The tert-butyl carbamate (Boc) group at the 1-position enhances steric protection and modulates solubility. Boronic esters like this are critical intermediates in Suzuki-Miyaura cross-coupling reactions for drug discovery and materials science .
Properties
Molecular Formula |
C22H32BNO4 |
|---|---|
Molecular Weight |
385.3 g/mol |
IUPAC Name |
tert-butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,3a,4,8b-tetrahydro-2H-indeno[1,2-b]pyrrole-1-carboxylate |
InChI |
InChI=1S/C22H32BNO4/c1-20(2,3)26-19(25)24-11-10-15-12-14-8-9-16(13-17(14)18(15)24)23-27-21(4,5)22(6,7)28-23/h8-9,13,15,18H,10-12H2,1-7H3 |
InChI Key |
MMBBNGGGVPADJV-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CC4C3N(CC4)C(=O)OC(C)(C)C)C=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,3a,4,8b-tetrahydroindeno[1,2-b]pyrrole-1(2H)-carboxylate typically involves the following steps:
Formation of the Boronate Ester: The boronate ester group is introduced through a reaction between pinacol and boronic acid derivatives. This reaction is often catalyzed by palladium or copper catalysts.
Cyclization: The indeno[1,2-b]pyrrole core is formed through a cyclization reaction, which may involve the use of strong acids or bases as catalysts.
Protection of Functional Groups: The tert-butyl group is introduced to protect the carboxylate functionality during subsequent reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions, where the reagents are mixed in reactors under controlled temperature and pressure conditions. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the boronate ester group, leading to the formation of boronic acids.
Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols or other reduced forms.
Substitution: The boronate ester group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Palladium or copper catalysts are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Boronic acids and their derivatives.
Reduction: Alcohols and other reduced forms of the compound.
Substitution: Various substituted organic molecules, depending on the reactants used in the coupling reactions.
Scientific Research Applications
Chemistry
In chemistry, this compound is widely used as an intermediate in the synthesis of complex organic molecules. Its ability to participate in Suzuki-Miyaura coupling reactions makes it valuable for constructing carbon-carbon bonds in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Biology and Medicine
In biological and medical research, the compound can be used to synthesize bioactive molecules, including potential drug candidates
Industry
In the industrial sector, the compound is used in the production of advanced materials, such as organic semiconductors and polymers. Its unique structure and reactivity make it a valuable building block for creating materials with specific electronic and mechanical properties.
Mechanism of Action
The mechanism of action of tert-Butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,3a,4,8b-tetrahydroindeno[1,2-b]pyrrole-1(2H)-carboxylate primarily involves its ability to form stable intermediates in organic reactions. The boronate ester group can coordinate with transition metal catalysts, facilitating the formation of carbon-carbon bonds. This coordination enhances the reactivity of the compound and allows for the efficient synthesis of complex organic molecules.
Comparison with Similar Compounds
Structural Analog: tert-Butyl 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate
- Core Structure: Features a dihydropyridine ring instead of the indeno-pyrrole system.
- Synthesis : Prepared via palladium-catalyzed cross-coupling, emphasizing its utility in catalytic applications .
- Key Differences: Reduced aromaticity compared to the fused indeno-pyrrole system, affecting electron delocalization. Lower molecular weight (C16H26BNO4 vs. C21H30BNO4 for the target compound).
Structural Analog: tert-Butyl 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate
- Core Structure : Pyrrole ring with a boronic ester at the 2-position.
- Properties : Molecular weight 293.17, lower than the target compound due to the absence of a fused bicyclic system .
- Reactivity: The simpler pyrrole structure may exhibit faster coupling kinetics but reduced steric hindrance compared to the indeno-pyrrole scaffold.
Structural Analog: tert-Butyl 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate
- Core Structure : Indazole ring with a boronic ester at the 5-position.
- Molecular Weight : C19H24BN3O4 (344.22 g/mol), higher than the target compound due to the indazole’s additional nitrogen atom.
Structural Analog: tert-Butyl (R)-3-(2-Cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)pyrrolidine-1-carboxylate
- Substituents: Incorporates a cyano-phenoxy group and a chiral pyrrolidine.
- Stereochemistry : The (R)-configuration introduces enantioselectivity, a feature absent in the target compound.
Structural Analog: tert-Butyl 8-Amino-3,3a,8,8a-tetrahydroindeno[1,2-c]pyrrole-2(1H)-carboxylate
- Functional Group: Amino substituent at the 8-position.
- Biological Relevance: The amino group enhances hydrogen-bonding capacity, making it a candidate for protease inhibitor scaffolds .
- Comparison : Unlike the boronic ester in the target compound, this derivative lacks cross-coupling utility but offers nucleophilic reactivity.
Comparative Data Table
| Compound Name | Core Structure | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Applications |
|---|---|---|---|---|---|
| Target Compound | Indeno-pyrrole | C21H30BNO4 | 371.29 | Boronic ester, Boc | Cross-coupling, drug synth |
| tert-Butyl 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine | Dihydropyridine | C16H26BNO4 | 307.20 | Boronic ester, Boc | Catalytic synthesis |
| tert-Butyl 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole | Pyrrole | C15H24BNO4 | 293.17 | Boronic ester, Boc | Small-molecule coupling |
| tert-Butyl 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole | Indazole | C19H24BN3O4 | 344.22 | Boronic ester, Boc | Kinase inhibitor scaffolds |
| tert-Butyl (R)-3-(2-Cyano-4-(pinacol boronate)phenoxy)pyrrolidine | Phenoxy-pyrrolidine | C22H30BN2O5 | 413.31 | Cyano, Boronic ester, Boc | Enantioselective synthesis |
Key Findings
- Reactivity: The indeno-pyrrole core in the target compound provides greater steric bulk and conjugated π-systems compared to pyrrole or dihydropyridine analogs, influencing its cross-coupling efficiency .
- Biological Potential: Indazole and amino-substituted derivatives (e.g., ) show enhanced hydrogen-bonding capabilities, making them more suitable for target-binding applications than the non-polar target compound.
Biological Activity
The compound tert-Butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,3a,4,8b-tetrahydroindeno[1,2-b]pyrrole-1(2H)-carboxylate is a synthetic organic molecule that incorporates a boron-containing functional group. This unique structure suggests potential biological activities that merit investigation. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Basic Information
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C20H30BNO4 |
| Molecular Weight | 375.27 g/mol |
| CAS Number | 1256784-52-7 |
Structure
The compound features a tetrahydroindeno-pyrrole core with a tert-butyl ester and a boron-containing dioxaborolane moiety. The presence of the boron atom allows for unique interactions with biological targets.
The biological activity of this compound can largely be attributed to its ability to form reversible covalent bonds with diols and other nucleophiles due to the boronic ester functionality. This property is significant in biochemical contexts where it can influence enzyme activity or cellular signaling pathways.
Interactions with Biological Targets
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites.
- Cellular Signaling Modulation : The interaction with cellular components could modulate signaling pathways involved in various physiological processes.
Study 2: Neuroprotective Effects
Research has shown that compounds with similar structures exhibit neuroprotective effects in models of neurodegeneration. These effects are often mediated by antioxidant activities and the modulation of neuroinflammatory responses.
Comparative Analysis with Related Compounds
To understand the unique biological activity of this compound better, it is essential to compare it with structurally related compounds:
| Compound Name | Biological Activity |
|---|---|
| tert-Butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)thiazol-2-yl)pyrrolidine-1-carboxylate | Exhibits strong enzyme inhibition properties |
| tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-hydroxypyridine | Shows potential as an antimicrobial agent |
Q & A
Q. What are the key steps for synthesizing this compound, and how can reaction progress be monitored?
The synthesis typically involves coupling a boronate ester precursor with a pyrrolidine-indene scaffold. A mixed anhydride method is commonly employed:
- Step 1 : Activate the carboxylic acid (e.g., using DIPEA and isobutyl chloroformate) to form a reactive intermediate.
- Step 2 : Introduce the amine or alcohol nucleophile (e.g., 2-amino-2-methylpropanol) under controlled conditions.
- Monitoring : Use LC-MS to track consumption of starting materials and intermediate formation. Purification via flash chromatography (e.g., 0–100% ethyl acetate/hexane gradient) yields the final product .
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR : and NMR confirm structural integrity, with peaks for the tert-butyl group (~1.4 ppm, singlet) and dioxaborolane (4,4,5,5-tetramethyl groups).
- IR : Absorptions at ~1700 cm (ester C=O) and ~1350 cm (B-O stretching).
- HRMS : Validates molecular weight (e.g., calculated vs. observed [M+H]) .
Q. What safety precautions are essential during handling?
- Storage : Keep away from heat/ignition sources (P210) in a dry, inert atmosphere.
- Handling : Use PPE (gloves, goggles) and ensure proper ventilation. Avoid contact with water to prevent boronate ester hydrolysis.
- Emergency : Follow protocols like P101 (provide container/label to medical personnel) .
Advanced Research Questions
Q. How does the steric environment of the indeno-pyrrolidine scaffold influence Suzuki-Miyaura coupling efficiency?
The bicyclic structure imposes steric hindrance, which can slow transmetallation. To optimize coupling:
Q. What are the stability challenges of the dioxaborolane moiety under acidic/basic conditions?
The boronate ester is prone to hydrolysis in aqueous media. Stability studies show:
- Acidic conditions (pH < 5) : Rapid cleavage of the B-O bond, generating boronic acid.
- Basic conditions (pH > 9) : Slow degradation via nucleophilic attack on boron. Mitigation : Use anhydrous solvents and stabilize reaction mixtures with pinacol .
Q. How can computational modeling predict reactivity in cross-coupling reactions?
- DFT calculations (e.g., Gaussian 16) model transition states to identify steric/electronic barriers.
- Mulliken charges on boron and adjacent carbons guide electrophile compatibility.
- Solvent effects : COSMO-RS simulations predict solvation energy impacts on reaction rates .
Q. What strategies resolve contradictions in spectroscopic data for diastereomeric byproducts?
- Chiral HPLC separates enantiomers using cellulose-based columns (e.g., Chiralpak IA).
- NOESY NMR identifies spatial proximity of protons to assign stereochemistry.
- X-ray crystallography provides definitive structural confirmation but requires high-purity crystals .
Methodological Tables
Q. Table 1. Key Synthetic Parameters
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Catalyst for coupling | Pd(dppf)Cl, 2 mol% | |
| Reaction temperature | 80–100°C (reflux in THF) | |
| Purification yield | 59–75% (flash chromatography) |
Q. Table 2. Stability Under Controlled Conditions
| Condition | Half-life (h) | Degradation Product |
|---|---|---|
| pH 3 (aqueous HCl) | 1.2 | Boronic acid |
| pH 10 (aqueous NaOH) | 12.5 | Deborylated intermediate |
| Dry DMSO, 25°C | >48 | Stable |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
